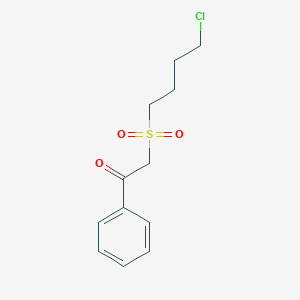
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, a sulfonyl group, and a chlorobutane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobutane-1-sulfonyl chloride with a phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one involves its ability to react with various nucleophiles. The sulfonyl group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobutane-1-sulfonyl chloride
- Phenylethanone derivatives
- Sulfonyl chlorides
Uniqueness
2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both a sulfonyl group and a phenyl group allows for a wide range of chemical modifications and applications, setting it apart from simpler sulfonyl chlorides or phenylethanone derivatives .
Properties
CAS No. |
91154-10-8 |
|---|---|
Molecular Formula |
C12H15ClO3S |
Molecular Weight |
274.76 g/mol |
IUPAC Name |
2-(4-chlorobutylsulfonyl)-1-phenylethanone |
InChI |
InChI=1S/C12H15ClO3S/c13-8-4-5-9-17(15,16)10-12(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
PXDQNHCEWRJCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















